molecular formula C21H20N4O3S B2564298 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide CAS No. 450344-18-0

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

Cat. No. B2564298
M. Wt: 408.48
InChI Key: JIGQOAGRRWCBCE-UHFFFAOYSA-N
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Description

The compound , N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide, is a complex organic molecule that appears to be related to various research areas including the synthesis of benzothiophene derivatives and the study of nitroaromatic compounds. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include nucleophilic substitution and cyclization processes. For instance, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes is achieved by nucleophilic substitution of nitro groups in 2,4,6-trinitrobenzamide followed by Thorpe-Ziegler cyclization . This suggests that the synthesis of the compound may also involve similar strategic substitutions and cyclization steps to incorporate the thieno[3,4-c]pyrazol moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring in one of the studied compounds indicates a specific spatial configuration that could influence the compound's reactivity and interactions . The molecular structure of N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide would likely exhibit its own unique geometry that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the presence of functional groups such as nitro, amino, and ester groups. The nitro group, in particular, is a versatile functional group that can undergo various chemical reactions, including reduction and nucleophilic substitution . The presence of a nitro group in the compound of interest suggests that it may participate in similar reactions, which could be utilized in further synthetic modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one can be predicted using computational methods such as density functional theory (DFT). Vibrational spectroscopy, NMR, and other spectroscopic techniques, along with DFT calculations, can provide insights into the stability, charge distribution, and electronic properties of the molecule . For example, the HOMO-LUMO gap can give an indication of the chemical reactivity and the presence of intramolecular charge transfer within the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds with similar structures, indicating the compound's relevance in organic chemistry and material science. For example, synthesis techniques and structural characterizations of p-nitrobenzamide compounds have been explored, providing insights into their molecular geometries and vibrational frequencies through experimental and DFT study methods (Arslan, Kazak, & Aydın, 2015). Such research lays the groundwork for understanding the chemical behavior and potential applications of N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide in various fields.

Pharmacological Activities

Compounds with structural similarities have been assessed for their pharmacological activities, suggesting potential medicinal applications. For instance, novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives were synthesized and evaluated for anti-inflammatory activities, indicating less toxicity and good efficacy (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014). This suggests that N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide could also be explored for its pharmacological properties.

Antimicrobial and Anticancer Applications

Research on heterocyclic compounds incorporating elements similar to those in the compound of interest has shown promising antimicrobial and anticancer properties. For example, novel pyrazole derivatives were synthesized and demonstrated significant antimicrobial and anticancer activities, highlighting the therapeutic potential of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). This area of research suggests a pathway for investigating the compound for similar applications.

Chemical Synthesis and Reactions

Studies on the synthesis and reactions of related compounds, such as the solvent-free one-pot cyclization and acetylation of chalcones, provide insights into synthetic methodologies that could be applicable to N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide (Thirunarayanan & Sekar, 2016). These methodologies could be crucial for developing new materials or drugs.

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12-6-4-8-18(13(12)2)24-20(16-10-29-11-17(16)23-24)22-21(26)15-7-5-9-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGQOAGRRWCBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

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